Sivelestat, also known as sivelestat sodium hydrate, is a synthetic inhibitor of neutrophil elastase (NE), an enzyme implicated in various inflammatory processes. Neutrophil elastase is a serine protease that, when released excessively, can degrade a wide range of extracellular matrix proteins, leading to tissue damage and inflammation. Sivelestat has been studied extensively for its potential therapeutic effects in conditions characterized by acute inflammation, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), which are often complications of sepsis, trauma, or surgery125810.
Sivelestat exerts its therapeutic effects by selectively inhibiting neutrophil elastase, thereby reducing the degradation of tissue and the release of pro-inflammatory cytokines. Studies have shown that sivelestat can suppress the production of inflammatory mediators such as interleukin (IL)-8, IL-1β, tumor necrosis factor-alpha (TNF-α), and high mobility group box 1 (HMGB1), which are key players in the pathogenesis of ALI and ARDS1235. By inhibiting NE, sivelestat also prevents the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes25. Additionally, sivelestat has been shown to reduce the release of transforming growth factor-alpha (TGF-α), which can stimulate tumor growth through the epidermal growth factor receptor (EGFR) signaling pathway4.
Sivelestat has been evaluated for its effects on ALI, particularly following cardiopulmonary bypass (CPB) surgery. A double-blind randomized study demonstrated that patients treated with sivelestat had improved respiratory function, as evidenced by a lower respiratory index and a higher ratio of PaO2/FiO2, compared to the control group1. This suggests that sivelestat can mitigate the pulmonary complications associated with CPB.
In sepsis, the release of NE can lead to multiple organ dysfunction. Sivelestat has been shown to attenuate sepsis-related kidney injury in rats by preserving mean arterial pressure (MAP) and glomerular filtration rate (GFR), and by inhibiting the production of pro-inflammatory mediators3. Similarly, sivelestat reduced lung injury in endotoxin-induced shock in rats by inhibiting HMGB1 and NF-κB activity2.
Sivelestat has also been investigated for its potential anti-tumor effects. In gastric carcinoma cells, sivelestat suppressed tumor growth by preventing the NE-induced release of TGF-α, which is involved in tumor proliferation and progression, especially under surgical stress4.
The cardioprotective effects of sivelestat have been explored in the context of myocardial reperfusion injury. It was found that sivelestat infusion during postischemic low flow reduced infarct size and preserved vasoreactivity, potentially through a mechanism involving decreased reactive oxygen species (ROS) formation and preservation of nitric oxide6.
Sivelestat has been studied in the context of lung injury in surgery for congenital heart disease with pulmonary hypertension. It was found to improve pulmonary function and reduce proinflammatory cytokine activity, suggesting a protective effect against lung injury after surgery using bypass7.
The clinical utility of sivelestat in treating ARDS has been reviewed, with mixed results. While some studies have shown improvements in pulmonary function and reduced intensive care unit (ICU) stay, others have not demonstrated significant benefits in terms of ventilator-free days or mortality. However, sivelestat has been associated with improvements in various parameters in patients with sepsis or gastric aspiration and following esophageal cancer surgery8.
Sivelestat has been shown to reduce the levels of inflammatory mediators by inhibiting NF-κB, which may contribute to its therapeutic effects in various inflammatory conditions5. Additionally, it has been observed to suppress the production of IL-1β in lipopolysaccharide-stimulated porcine whole blood, indicating a potential mechanism of action in reducing inflammation9.
A retrospective analysis suggested that sivelestat improves the mortality rate of sepsis patients associated with both ARDS and disseminated intravascular coagulation (DIC), potentially by improving lung injury scores and the PaO2/FiO2 ratio, as well as reducing the length of ICU stay10.
CAS No.: 3019-74-7
CAS No.: 4436-82-2
CAS No.: 23656-67-9
CAS No.: 27776-01-8
CAS No.: